2-Chloro-4-phenylnicotinaldehyde

Description

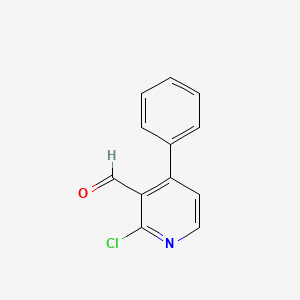

2-Chloro-4-phenylnicotinaldehyde (CAS: N/A; molecular formula: C₁₂H₈ClNO) is a pyridine derivative featuring a chlorine atom at position 2, a phenyl group at position 4, and an aldehyde functional group at position 1 of the pyridine ring (Figure 1). This compound is structurally characterized by its electron-withdrawing chlorine substituent and aromatic phenyl group, which synergistically influence its electronic, steric, and solubility properties.

The aldehyde group renders it reactive toward nucleophilic additions (e.g., condensation reactions), while the chlorine substituent may act as a leaving group in substitution reactions. The phenyl group contributes to lipophilicity, reducing aqueous solubility but enhancing compatibility with organic solvents. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals, particularly in cross-coupling reactions or as a precursor for heterocyclic scaffolds .

Properties

Molecular Formula |

C12H8ClNO |

|---|---|

Molecular Weight |

217.65 g/mol |

IUPAC Name |

2-chloro-4-phenylpyridine-3-carbaldehyde |

InChI |

InChI=1S/C12H8ClNO/c13-12-11(8-15)10(6-7-14-12)9-4-2-1-3-5-9/h1-8H |

InChI Key |

QJRPRWPHJDZDSD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NC=C2)Cl)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-phenylnicotinaldehyde typically involves the chlorination of 4-phenylnicotinaldehyde. One common method includes the use of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) as chlorinating agents . The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to achieve high yields and purity. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-phenylnicotinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

Oxidation: 2-Chloro-4-phenylnicotinic acid.

Reduction: 2-Chloro-4-phenylnicotinyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-4-phenylnicotinaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-phenylnicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activities. This compound can also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Nicotinaldehyde Derivatives

Key Findings

- Electron-Withdrawing Effects : The chlorine substituent in this compound deactivates the pyridine ring, reducing electrophilic aromatic substitution (EAS) reactivity compared to 4-Phenylnicotinaldehyde. This property makes it less reactive toward nitration or sulfonation but more stable under acidic conditions .

- Solubility Trends : Replacement of chlorine with a hydroxyl group (as in 2-Hydroxy-4-phenylnicotinaldehyde) significantly increases aqueous solubility due to hydrogen bonding, whereas the phenyl group in the target compound enhances lipid membrane permeability.

- Pharmaceutical Relevance: The chlorine atom in this compound facilitates its use in Suzuki-Miyaura cross-coupling reactions, a critical step in synthesizing biphenyl-based drug candidates. In contrast, 2-(4-Hydroxyphenyl)acetamide (from ) is primarily noted as a process-related impurity in acetaminophen synthesis .

Research Implications

- Synthetic Utility : The chloro and aldehyde groups in this compound enable sequential functionalization, offering versatility in constructing polycyclic architectures.

Biological Activity

Overview of 2-Chloro-4-phenylnicotinaldehyde

This compound is a derivative of nicotinic aldehyde, characterized by the presence of a chlorine atom at the 2-position and a phenyl group at the 4-position. This compound is part of a broader class of heterocyclic compounds that exhibit various biological activities, making them of interest in medicinal chemistry and pharmacology.

Antimicrobial Activity

Numerous studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. The presence of the chlorine atom and the phenyl group may enhance the lipophilicity and overall reactivity of the molecule, allowing it to interact effectively with microbial membranes or enzymes.

Table 1: Summary of Antimicrobial Activity

| Compound | Activity Type | Organism Tested | Reference |

|---|---|---|---|

| This compound | Antibacterial | Staphylococcus aureus | |

| Antifungal | Candida albicans | ||

| Antiviral | Influenza virus |

Antioxidant Properties

Research has suggested that derivatives of nicotinic aldehydes possess antioxidant properties, which can be attributed to their ability to scavenge free radicals. This activity is crucial in preventing oxidative stress-related diseases.

Case Study: Antioxidant Activity Assessment

In a study assessing the antioxidant potential of various nicotinic derivatives, this compound was found to significantly reduce lipid peroxidation in vitro, indicating its potential as an antioxidant agent. The study utilized DPPH (1,1-diphenyl-2-picrylhydrazyl) assay to evaluate free radical scavenging activity.

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been explored in various cancer cell lines. Preliminary findings suggest that this compound may induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and activation of caspases.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| HeLa (cervical cancer) | 15 | Apoptosis induction | |

| MCF-7 (breast cancer) | 20 | Mitochondrial disruption | |

| A549 (lung cancer) | 18 | Caspase activation |

Neurological Implications

Emerging research indicates that compounds like this compound may have neuroprotective effects. These effects are hypothesized to be due to their ability to modulate neurotransmitter systems or inhibit neuroinflammatory pathways.

Case Study: Neuroprotection Evaluation

A recent study demonstrated that treatment with this compound in models of neurodegeneration resulted in reduced neuronal cell death and improved cognitive function, suggesting potential applications in neurodegenerative diseases like Alzheimer's.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.